4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its intricate structure, which includes a benzodioxole ring, a nitrophenyl group, a pyrrole ring, and a hexahydroquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Pyrrole Ring Formation: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Hexahydroquinoline Core Formation: The hexahydroquinoline core is formed via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Final Coupling and Cyclization: The final step involves the coupling of the previously synthesized intermediates followed by cyclization to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrrole rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones, carboxylic acids, and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is not fully understood but is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: May modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-yl)-1-phenyl-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 4-(1,3-benzodioxol-5-yl)-1-(4-nitrophenyl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The presence of the nitrophenyl group at the 3-position and the benzodioxole ring at the 5-position makes 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-NITROPHENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE unique. These structural features may contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O5/c28-15-20-25(17-9-10-23-24(13-17)36-16-35-23)26-21(7-4-8-22(26)32)30(27(20)29-11-1-2-12-29)18-5-3-6-19(14-18)31(33)34/h1-3,5-6,9-14,25H,4,7-8,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXDBZUFYYZINV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N4C=CC=C4)C#N)C5=CC6=C(C=C5)OCO6)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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